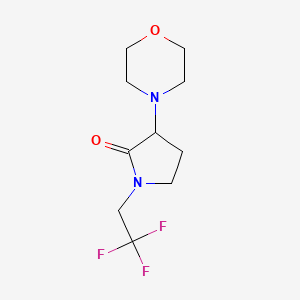![molecular formula C15H14BrNO4S B2782651 1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1797087-65-0](/img/structure/B2782651.png)
1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a versatile material used in scientific research. Its unique structure allows for various applications, such as drug development, organic synthesis, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfone derivatives, while substitution reactions may result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- (3-Bromophenyl)(3-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(3-bromophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-4-1-3-11(7-12)15(18)17-8-14(9-17)22(19,20)10-13-5-2-6-21-13/h1-7,14H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJNPOXQSIDANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2782570.png)
![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoate](/img/structure/B2782574.png)



![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2782580.png)



![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)
![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)

![1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2782590.png)
